N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide
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Overview
Description
N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide is a complex organic compound that features a biphenyl group, a quinazoline moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of the biphenyl and quinazoline precursors. The biphenyl-4-yl group can be introduced through a Suzuki coupling reaction, while the quinazoline moiety can be synthesized via a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound. The final step involves the formation of the propanamide linkage through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and cyclization reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline ring or the amide linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the quinazoline ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinazoline N-oxides, sulfoxides.
Reduction: Reduced quinazoline derivatives, amines.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and quinazoline moieties can interact with the active sites of these targets, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-4-phenylquinazolin-2-yl)guanidine
- Biphenyl-4-carbonyl chloride
- N-(6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide
Uniqueness
N-(biphenyl-4-yl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]propanamide is unique due to its combination of a biphenyl group, a quinazoline moiety, and a propanamide linkage. This structural combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C29H22ClN3OS |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C29H22ClN3OS/c30-23-13-16-26-25(19-23)28(22-9-5-2-6-10-22)33-29(32-26)35-18-17-27(34)31-24-14-11-21(12-15-24)20-7-3-1-4-8-20/h1-16,19H,17-18H2,(H,31,34) |
InChI Key |
VGTSIQVRNQRFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCSC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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